![molecular formula C11H12BrNO4S B7817682 1-[(4-bromophenyl)sulfonyl]-L-proline](/img/structure/B7817682.png)
1-[(4-bromophenyl)sulfonyl]-L-proline
Overview
Description
1-[(4-bromophenyl)sulfonyl]-L-proline is a useful research compound. Its molecular formula is C11H12BrNO4S and its molecular weight is 334.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-bromophenyl)sulfonyl]-L-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-bromophenyl)sulfonyl]-L-proline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalysis
1-[(4-bromophenyl)sulfonyl]-L-proline and its derivatives show promise in catalyzing various chemical reactions. These compounds are integral in facilitating complex transformations and creating new stereocenters. For instance, L-proline derivatives have been successfully used in the synthesis of highly substituted thienothiopyrans and thieno[3,2-c]thiopyran derivatives, showcasing their potential in organic synthesis and catalysis. This is supported by the diastereoselective creation of three or four stereocenters in a single operation, underlining the compounds' efficiency in catalysis (Indumathi, Perumal & Menéndez, 2010).
Organic Synthesis
The derivatives of 1-[(4-bromophenyl)sulfonyl]-L-proline exhibit significant versatility in organic synthesis. They have been utilized in the coupling reactions of aryl halides with sulfinic acid salts, leading to the production of aryl sulfones. This process is compatible with a broad range of functional groups, making it a robust method for synthesizing complex organic molecules. The compounds also show potential in preparing phenylsulfonyl- and methanesulfonyl-substituted L-phenylalanine derivatives (Zhu & Ma, 2005).
Chiral Catalysis
N-Sulfonylcarboxamides derived from L-proline have been identified as highly enantioselective and versatile catalysts for direct aldol reactions. These compounds offer significant improvements in reactivity and enantioselectivity compared to L-proline itself, indicating their potential for use in asymmetric synthesis. The modifications to the N-arylsulfonyl substituent provide avenues for further functionalization and incorporation into larger catalytic assemblies (Berkessel, Koch & Lex, 2004).
NMR Solvating Agents
Water-soluble sulfonated calix[4]resorcinarenes with L-proline and its derivatives have been studied as chiral NMR solvating agents. These compounds have shown effectiveness in enantiomeric discrimination, particularly when used with substrates containing phenyl or pyridyl rings. This property is crucial for analyzing the enantiomeric purity of compounds, highlighting the utility of L-proline derivatives in chiral analysis and separation techniques (Hagan, O'Farrell & Wenzel, 2009).
Antimicrobial and Antioxidant Applications
Derivatives of 1-[(4-bromophenyl)sulfonyl]-L-proline, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, have demonstrated promising potential in antimicrobial applications. These compounds exhibit significant activity against bacterial and fungal strains, coupled with antioxidant properties. The compounds' design, incorporating L-valine residues and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, contributes to their biological activity and potential for developing novel antimicrobial agents (Apostol et al., 2022).
properties
IUPAC Name |
(2S)-1-(4-bromophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZCOQODYMJAIP-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromophenyl)sulfonyl]-L-proline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.